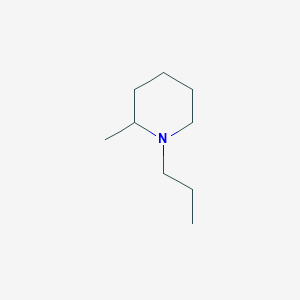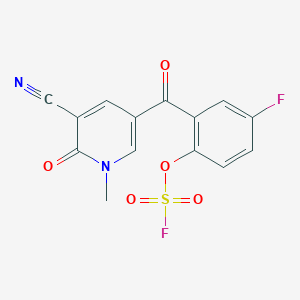
2-Methyl-1-propylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-propylpiperidine, also known as Piperidine, 2-methyl-1-propyl, is a chemical compound with the formula C9H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-propylpiperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms . The molecular weight is 141.2539 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Dopamine Autoreceptor Antagonists
2-Methyl-1-propylpiperidine is utilized in the synthesis of compounds like (−)OSU-6162, which acts as a dopamine autoreceptor antagonist with potential antipsychotic properties. The synthesis involves alkylation and selective oxidation processes to achieve the desired compound with high purity, which is significant for research in neuropharmacology (Chaudhary & McGrath, 2000).
2. Exploration of Sigma-Subtype Affinities
The compound has been studied for its role in binding and activity at the sigma(1) receptor. It is used in the synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives. These are important in exploring sigma-subtype affinities and selectivities, contributing to the development of tools for PET experiments and antiproliferative activity research in tumor therapy (Berardi et al., 2005).
3. Conformational Energy Studies
Research on 2-methylpiperidine derivatives has provided insights into conformational energy, particularly in relation to A(1,3) type strain. This is crucial in the study of molecular dynamics and structure, enhancing our understanding of molecular interactions and stability (Chow, Colón, & Tam, 1968).
4. Hydrodenitrogenation Studies
Studies have also focused on the hydrodenitrogenation (HDN) of 2-methylpiperidine and its intermediate products. This research is vital in the field of catalysis and chemical engineering, particularly for understanding nitrogen removal processes in organic compounds (Egorova, Zhao, Kukula, & Prins, 2002).
5. Peptide Synthesis Research
2-Methyl-1-propylpiperidine is involved in peptide synthesis research. It has been used in the preparation of C-terminal thioester peptides, indicating its significance in the synthesis of complex biological molecules and contributing to advancements in bioorganic chemistry (Liu & Mayer, 2013).
6. Liquid Chromatography-Tandem Mass Spectrometric Methods
The compound has found application in developing sensitive and accurate methods for quantitative determination in plasma. This is crucial for supporting pre-clinical studies and understanding pharmacokinetics and pharmacodynamics of various compounds (Yang, Wu, Clement, & Rudewicz, 2004).
7. Neuroprotective Research
2-Methyl-1-propylpiperidine derivatives have been investigated for their neuroprotective activity in neurons in primary culture. This research is fundamental in neuropharmacology, particularly in exploring treatments for neurodegenerative diseases (Menniti et al., 1997).
8. Parkinsonism Research
Research into meperidine analogues, including compounds related to 2-Methyl-1-propylpiperidine, has contributed to the understanding of parkinsonism and its treatment. This is crucial for developing therapies for Parkinson's disease and other movement disorders (Davis et al., 1979).
9. Electrophilic Methylation Research
The compound is used in developing new methodologies for electrophilic methylation, which is important in organic synthesis and the development of new chemical compounds (Norcott et al., 2019).
10. Dopamine Autoreceptor Activity
2-Methyl-1-propylpiperidine derivatives have been synthesized and studied for their dopamine autoreceptor activity. This research is significant in developing drugs for neurological disorders, particularly in the area of dopamine regulation (Kelly et al., 1985).
Eigenschaften
IUPAC Name |
2-methyl-1-propylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-7-10-8-5-4-6-9(10)2/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKZWJOSLLFML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-propylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)


![ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2364303.png)
![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)

![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)
![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)
![N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2364319.png)
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364320.png)